![molecular formula C17H17NO3 B5702202 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a synthetic derivative of phenylpropionic acid, which is a nonsteroidal anti-inflammatory drug. MPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. This compound has been shown to have a high affinity for certain types of proteins, which may contribute to its observed effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high specificity for certain types of proteins, which can make it a valuable tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, including further studies of its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, this compound may have applications in the development of new imaging techniques and in the study of cellular signaling pathways. Further research is needed to fully understand the potential of this compound and to explore its many possible applications in the field of scientific research.
Méthodes De Synthèse
The synthesis of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate involves several steps, including the reaction of 4-methylbenzenamine with phosgene to form 4-methylphenyl isocyanate. This intermediate is then reacted with 4-carboxyphenyl propionic acid to form the final product, this compound.
Applications De Recherche Scientifique
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for imaging cellular structures. This compound has also been used in studies of protein-protein interactions and as a tool for investigating the mechanisms of enzyme catalysis.
Propriétés
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-10-6-13(7-11-15)17(20)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGMWXTHYRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
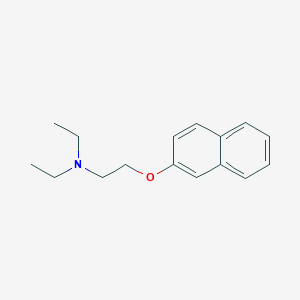

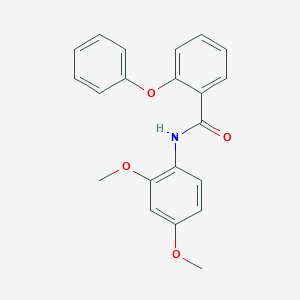
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
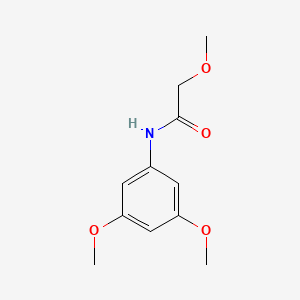
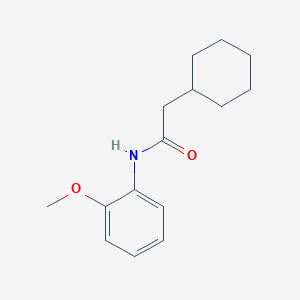
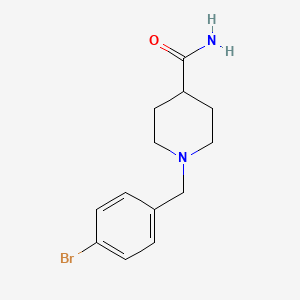
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
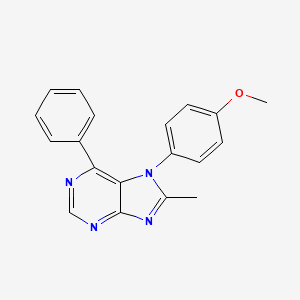
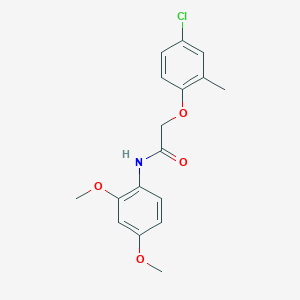

![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)

